molecular formula C10H12N5O7P-2 B1261135 Adenosine 2'-phosphate(2-)

Adenosine 2'-phosphate(2-)

Cat. No.: B1261135
M. Wt: 345.21 g/mol
InChI Key: QDFHPFSBQFLLSW-KQYNXXCUSA-L
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Description

Adenosine 2’-phosphate(2-) is an organophosphate oxoanion obtained by the removal of two protons from the phosphate group of adenosine 2’-phosphate. It is a major species at pH 7.3 and is commonly found in biological systems. The compound has a molecular formula of C10H12N5O7P and a net charge of -2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine 2’-phosphate(2-) can be synthesized through various chemical processes. One common method involves the phosphorylation of adenosine using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In industrial settings, adenosine 2’-phosphate(2-) is often produced using enzymatic methods. Enzymes such as adenosine kinase can catalyze the phosphorylation of adenosine to form adenosine monophosphate, which can then be further phosphorylated to produce adenosine 2’-phosphate(2-). This method is preferred due to its high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Adenosine 2’-phosphate(2-) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form adenosine diphosphate and adenosine triphosphate.

    Reduction: It can be reduced back to adenosine.

    Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.

Major Products Formed:

Scientific Research Applications

Adenosine 2’-phosphate(2-) has a wide range of applications in scientific research:

Mechanism of Action

Adenosine 2’-phosphate(2-) exerts its effects primarily through its role in cellular energy metabolism. It acts as a substrate for enzymes involved in the synthesis of adenosine triphosphate, which is the primary energy carrier in cells. The compound also interacts with various receptors and enzymes, modulating their activity and influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

    Adenosine monophosphate (AMP): A nucleotide that is a precursor to adenosine 2’-phosphate(2-).

    Adenosine diphosphate (ADP): A nucleotide that is formed by the oxidation of adenosine 2’-phosphate(2-).

    Adenosine triphosphate (ATP): A nucleotide that is formed by the further oxidation of adenosine diphosphate.

Uniqueness: Adenosine 2’-phosphate(2-) is unique due to its specific role in the phosphorylation and dephosphorylation processes within cells. It serves as an intermediate in the synthesis of higher energy nucleotides such as adenosine diphosphate and adenosine triphosphate, making it a crucial component in cellular energy metabolism .

Properties

Molecular Formula

C10H12N5O7P-2

Molecular Weight

345.21 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/p-2/t4-,6-,7-,10-/m1/s1

InChI Key

QDFHPFSBQFLLSW-KQYNXXCUSA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-])N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)([O-])[O-])N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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